In Vitro Potency of BoNT-IN-2 Against BoNT/A Light Chain Protease Activity
BoNT-IN-2 (Compound 33) exhibits inhibitory activity against the BoNT/A Light Chain (LC) protease. Its potency can be benchmarked against the lead compound BoNT-IN-1 (Compound 8) from the same chemical series. BoNT-IN-2 demonstrates an IC50 of 4.5 µM, which is 5-fold less potent than BoNT-IN-1 (IC50 = 0.9 µM) in the same in vitro enzymatic assay [1]. This difference highlights the impact of specific structural modifications on target engagement within the quinolinol series.
| Evidence Dimension | In vitro enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 4.5 µM |
| Comparator Or Baseline | BoNT-IN-1 (Compound 8): 0.9 µM |
| Quantified Difference | 5-fold less potent than the comparator (4.5 µM vs. 0.9 µM) |
| Conditions | BoNT/A LC enzymatic assay [1] |
Why This Matters
This quantitative difference informs researchers that BoNT-IN-1 is the more potent tool compound for in vitro enzymatic studies, while BoNT-IN-2 offers a distinct structure-activity relationship (SAR) data point for optimizing other drug-like properties.
- [1] Caglič D, et al. Identification of clinically viable quinolinol inhibitors of botulinum neurotoxin A light chain. J Med Chem. 2014 Feb 13;57(3):669-76. View Source
